

The Discovery and Isolation of Ampelopsin F from Ampelopsis Species: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ampelopsin F*

Cat. No.: B12433646

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Abstract

Ampelopsin F, a resveratrol dimer, stands as a notable bioactive compound isolated from species of the *Ampelopsis* genus, renowned for its traditional medicinal applications. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of **Ampelopsin F**. It details the pioneering extraction and purification protocols, summarizes the key quantitative and spectroscopic data, and presents a foundational understanding of its chemical nature. This document serves as a critical resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Introduction

The genus *Ampelopsis*, belonging to the Vitaceae family, has long been a focal point in ethnopharmacology, particularly in East Asia. These plants are rich sources of various polyphenolic compounds, including a diverse array of stilbenoids. Among these, resveratrol and its oligomers have garnered significant attention for their wide-ranging biological activities.

Ampelopsin F, a structurally unique resveratrol dimer, was first identified from the roots of *Ampelopsis brevipedunculata* var. *hancei*. Its discovery has opened new avenues for investigating the therapeutic potential of resveratrol oligomers. This guide synthesizes the foundational research on **Ampelopsin F**, providing a detailed technical framework for its study.

Discovery and Sourcing

Ampelopsin F was first reported as a novel bridged plant oligostilbene in 1993 by a team of Japanese researchers.[1][2] Their investigation focused on the chemical constituents of the roots of *Ampelopsis brevipedunculata* var. *hancei* (Planch.) Rehder, a plant used in traditional medicine. This seminal work laid the groundwork for the subsequent isolation and characterization of this unique compound.

Table 1: Source Information for **Ampelopsin F**

Parameter	Details
Compound Name	Ampelopsin F
Plant Source	<i>Ampelopsis brevipedunculata</i> var. <i>hancei</i> (Planch.) Rehder
Plant Part Used	Roots
Year of Discovery	1993
Initial Publication	Tetrahedron, 1993, 49(26), 5801-5804

Physicochemical Properties

Ampelopsin F is a resveratrol dimer with a molecular formula of $C_{28}H_{22}O_6$ and a molecular weight of 454.47 g/mol .[1] Its structure features a unique bridged system, distinguishing it from many other resveratrol oligomers.

Table 2: Physicochemical Data of **Ampelopsin F**

Property	Value
Molecular Formula	$C_{28}H_{22}O_6$
Molecular Weight	454.47 g/mol
Compound Type	Resveratrol Dimer (Oligostilbene)
CAS Number	151487-08-0

Experimental Protocols: Isolation and Purification

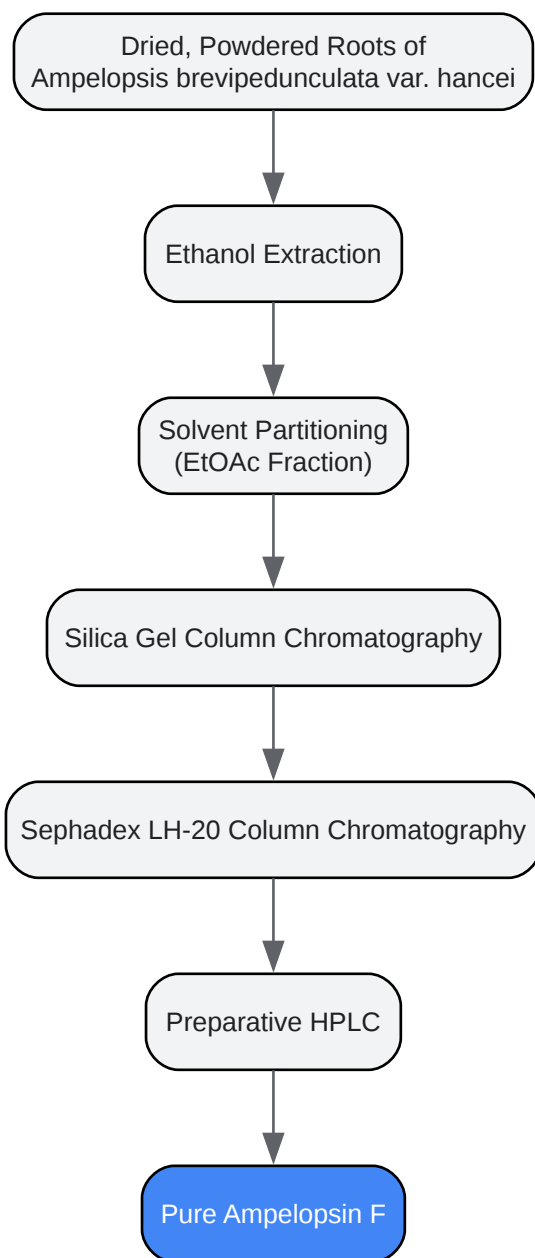
The isolation of **Ampelopsin F** from *Ampelopsis brevipedunculata* var. *hancei* roots involves a multi-step process of extraction and chromatographic separation. The following protocol is based on the methodologies described in the foundational literature and subsequent studies on related compounds.

Plant Material and Extraction

- **Plant Material Collection and Preparation:** The roots of *Ampelopsis brevipedunculata* var. *hancei* are collected, washed, and air-dried. The dried roots are then pulverized into a fine powder to increase the surface area for efficient solvent extraction.
- **Solvent Extraction:** The powdered root material is extracted with a polar solvent. A common method involves maceration or Soxhlet extraction with 95% ethanol at room temperature.^[3] The extraction is typically repeated multiple times to ensure a comprehensive extraction of the phytochemicals. The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.^[3]

Fractionation and Chromatographic Purification

- **Solvent Partitioning:** The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.^[3] **Ampelopsin F**, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.
- **Column Chromatography:** The ethyl acetate fraction is subjected to column chromatography over silica gel.^[3] The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol.^[4]
- **Further Purification:** Fractions containing **Ampelopsin F**, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification steps. This may include repeated column chromatography on silica gel or Sephadex LH-20.^[4]
- **High-Performance Liquid Chromatography (HPLC):** Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water.^[3]



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Caption: General workflow for the isolation of **Ampelopsin F**.

Structure Elucidation

The determination of the intricate bridged structure of **Ampelopsin F** was accomplished through a combination of spectroscopic techniques.

Spectroscopic Data

- **Mass Spectrometry (MS):** High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule, confirming its molecular formula as $C_{28}H_{22}O_6$.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - 1H -NMR: Provides information about the number and chemical environment of protons in the molecule, revealing the presence of aromatic and aliphatic protons characteristic of a stilbenoid structure.
 - ^{13}C -NMR: Identifies the number and types of carbon atoms, including aromatic, olefinic, and aliphatic carbons. Predicted ^{13}C -NMR data for **Ampelopsin F** is available in public databases.[\[5\]](#)
 - 2D-NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure and the elucidation of the unique bridged system.

Table 3: Key Spectroscopic Data for **Ampelopsin F** Structure Elucidation

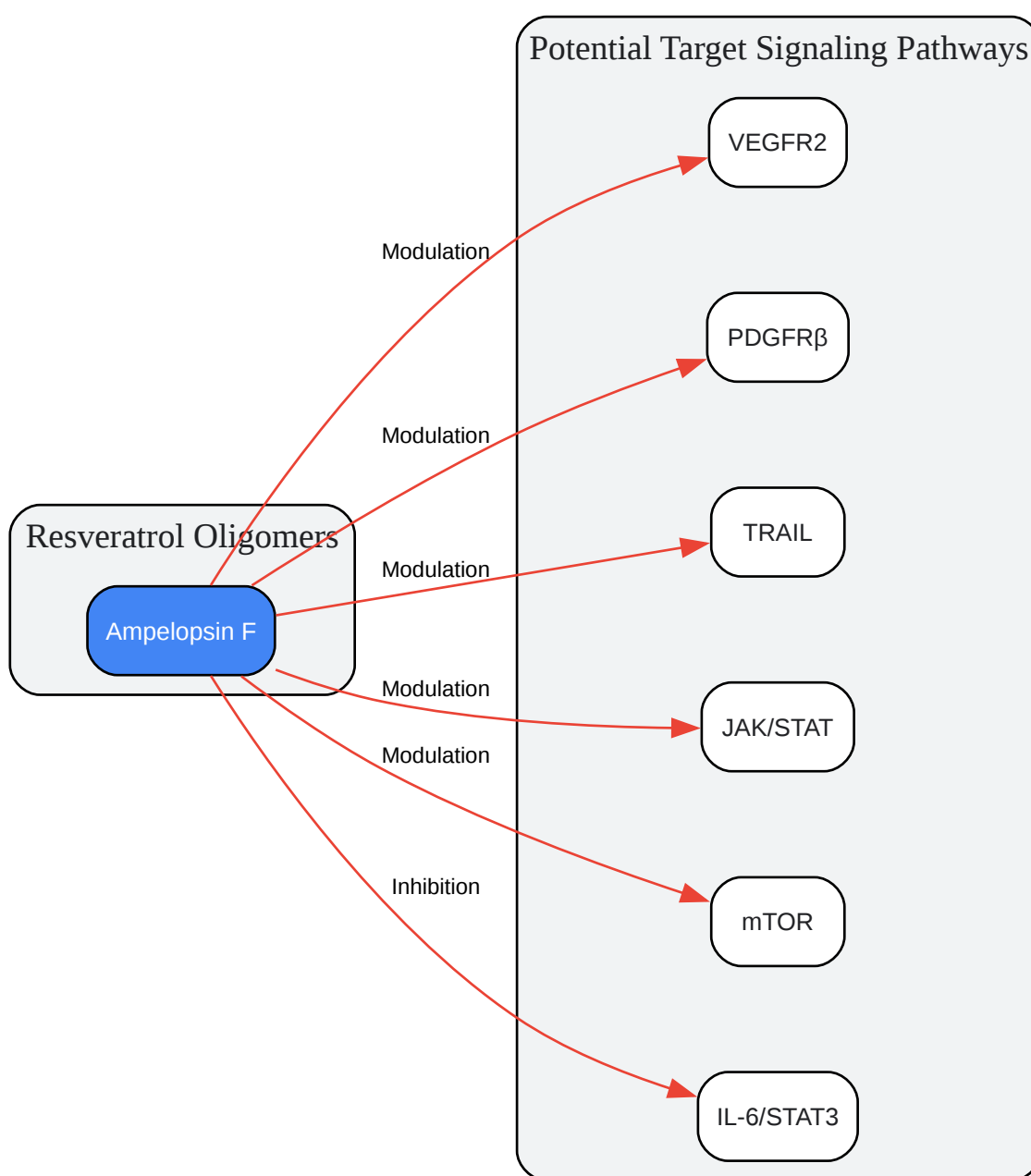
Technique	Information Provided
HR-MS	Determination of exact mass and molecular formula.
1H -NMR	Proton chemical shifts and coupling constants.
^{13}C -NMR	Carbon chemical shifts. [5]
2D-NMR	Correlation spectroscopy for establishing atom connectivity.

Biological Activity and Signaling Pathways

While research specifically on **Ampelopsin F** is still emerging, its classification as a resveratrol oligomer suggests potential for a range of biological activities. Resveratrol and its derivatives are known to possess antioxidant, anti-inflammatory, and anticancer properties. Preliminary

studies on other oligostilbenes isolated from *Ampelopsis* species have shown inhibitory effects on inflammatory pathways, such as the IL-6-induced STAT3 activation pathway.[3]

The broader class of resveratrol oligomers has been shown to modulate various signaling pathways, including those involving growth factor receptors (VEGFR2, PDGFR β), the TRAIL/TRAIL-R pathway, and the JAK/STAT and mTOR pathways in different cancer models. [6][7] Further investigation is required to determine the specific molecular targets and signaling pathways modulated by **Ampelopsin F**.



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Caption: Potential signaling pathways modulated by resveratrol oligomers.

Conclusion and Future Directions

The discovery and isolation of **Ampelopsin F** from *Ampelopsis brevipedunculata* var. *hancei* has enriched the chemical diversity of known resveratrol oligomers. The detailed experimental protocols for its extraction and purification, along with the foundational spectroscopic data, provide a solid basis for further research. Future studies should focus on scaling up the isolation process or developing a total synthesis route to obtain sufficient quantities for comprehensive biological evaluation. Elucidating the specific signaling pathways affected by **Ampelopsin F** will be crucial in uncovering its therapeutic potential and advancing its development as a novel drug candidate.

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- To cite this document: BenchChem. [The Discovery and Isolation of Ampelopsin F from *Ampelopsis* Species: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12433646#ampelopsin-f-discovery-and-isolation-from-ampelopsis-species]

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